molecular formula C9H6Cl2N4 B13870862 6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine

6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine

Cat. No.: B13870862
M. Wt: 241.07 g/mol
InChI Key: ZEGIHOFHDAZOQD-UHFFFAOYSA-N
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Description

6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine is a chemical compound with the molecular formula C9H6Cl2N4. This compound is characterized by the presence of both pyrazine and pyridine rings, each substituted with chlorine atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine typically involves the reaction of 3-chloropyridine-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazine ring, followed by chlorination to introduce the chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine is unique due to the presence of both pyrazine and pyridine rings, each substituted with chlorine atoms. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H6Cl2N4

Molecular Weight

241.07 g/mol

IUPAC Name

6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-amine

InChI

InChI=1S/C9H6Cl2N4/c10-6-3-13-2-1-5(6)8-9(11)15-7(12)4-14-8/h1-4H,(H2,12,15)

InChI Key

ZEGIHOFHDAZOQD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=NC=C(N=C2Cl)N)Cl

Origin of Product

United States

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